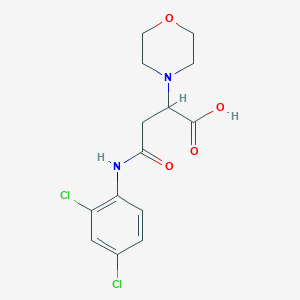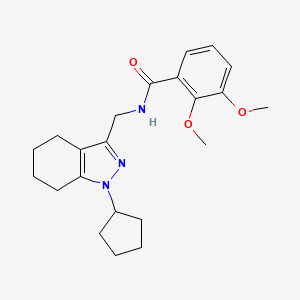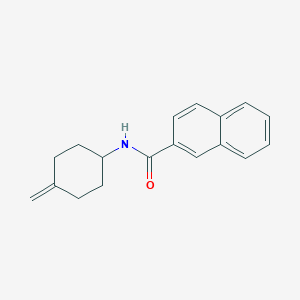![molecular formula C22H24ClN3O2 B2827704 (5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1211161-85-1](/img/structure/B2827704.png)
(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, and a methoxy group . The exact properties and potential applications of this specific compound are not well-documented in the literature, but related compounds have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring, which is a type of heterocyclic aromatic compound that consists of a fused benzene and imidazole ring . The compound also contains a piperidine ring, which is a type of non-aromatic six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzimidazole ring, the piperidine ring, and the methoxy group . These functional groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and others .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the benzimidazole ring, the piperidine ring, and the methoxy group . These functional groups could potentially affect the compound’s solubility, stability, and reactivity .
Applications De Recherche Scientifique
Antimicrobial Activity
Studies on compounds with similar structural features have demonstrated potential in antimicrobial applications. For instance, Patel, Agravat, and Shaikh (2011) synthesized compounds related to the one and found variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
EGFR Inhibitors for Anti-Cancer Properties
Karayel (2021) conducted a study on benzimidazole derivatives similar to the compound , showing that they can act as EGFR inhibitors with potential anti-cancer properties (Karayel, 2021).
Conformational Analysis and Pharmacophore Models
Shim et al. (2002) examined a compound structurally related to the query compound, focusing on its conformational analysis and developing pharmacophore models for the CB1 cannabinoid receptor (Shim et al., 2002).
Optical, Electrical, and Thermal Properties
Anand and Muthusamy (2018) studied the synthesis and characterization of benzimidazole monomers, examining their optical, electrical, and thermal properties, which could be relevant for materials science applications (Anand & Muthusamy, 2018).
Synthesis and Optical Properties
Volpi et al. (2017) explored the synthesis of derivatives with a structure related to the query compound and analyzed their optical properties, which could be significant in the development of luminescent materials (Volpi et al., 2017).
Molecular Docking Studies
Kumar et al. (2004) conducted molecular docking studies on a compound structurally similar to the query compound, targeting CB1 receptors for potential PET imaging applications (Kumar et al., 2004).
Orientations Futures
The future research directions for this compound could include further investigation of its potential therapeutic applications, as well as studies to better understand its physical and chemical properties . Additionally, more research could be done to optimize the synthetic route for this compound .
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-15-24-19-5-3-4-6-20(19)26(15)14-16-9-11-25(12-10-16)22(27)18-13-17(23)7-8-21(18)28-2/h3-8,13,16H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRNPDVOMZOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2827621.png)
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B2827622.png)



![6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2827628.png)
![N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2827630.png)
![5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2827631.png)



![(5-Fluoropyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2827641.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2827643.png)
![Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2827644.png)
